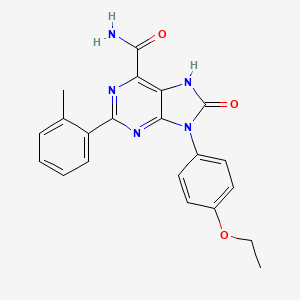
(4-Isopropoxyphenyl)(2-phenylmorpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(4-Isopropoxyphenyl)(2-phenylmorpholino)methanone” is a complex organic molecule. It likely contains an isopropoxyphenyl group, a phenylmorpholino group, and a methanone group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For instance, alkylaminophenol compounds can be synthesized by the Petasis reaction .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include characteristics like color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Compounds similar to "(4-Isopropoxyphenyl)(2-phenylmorpholino)methanone" have been investigated for their anticancer properties. For example, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), a phenstatin analog, has shown potent cytotoxicity against tumor cell lines by inducing cell cycle arrest and triggering apoptosis through the inhibition of tubulin polymerization (Magalhães et al., 2013). This suggests potential applications in cancer therapy research.
Antioxidant Properties
Another area of application is the synthesis and evaluation of antioxidant properties. (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives have been synthesized and shown to possess effective antioxidant power, indicating their promise as molecules with potential health benefits (Çetinkaya et al., 2012).
Synthesis of Novel Compounds
The compound has also inspired research into the synthesis of novel compounds with potential applications in materials science and pharmacology. For instance, a study on the synthesis of novel 8-amino-1,4-benzoxazine derivatives possessing anti-stress oxidative properties showcases the versatility of related compounds in creating new materials with specific biochemical activities (Largeron & Fleury, 1998).
Inhibition of Enzymatic Activities
Compounds within the same family have been explored for their ability to inhibit carbonic anhydrase isoenzymes, demonstrating potential therapeutic applications for conditions involving these enzymes (Nar et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-phenylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-15(2)24-18-10-8-17(9-11-18)20(22)21-12-13-23-19(14-21)16-6-4-3-5-7-16/h3-11,15,19H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTFNTJBQYGQLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

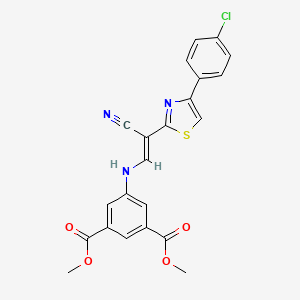
![Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2586034.png)
![(E)-N-[(5-Chloro-2H-indazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2586035.png)
![N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2586036.png)
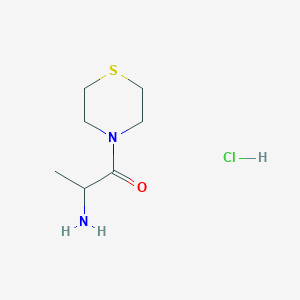
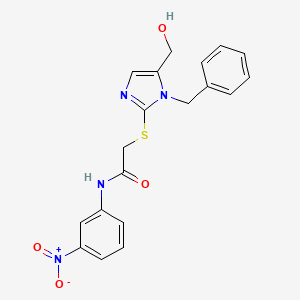
![N-[4-(2-amino-2-oxoethoxy)-2-(4-chlorophenyl)quinolin-6-yl]-3,4-dimethylbenzamide](/img/structure/B2586042.png)
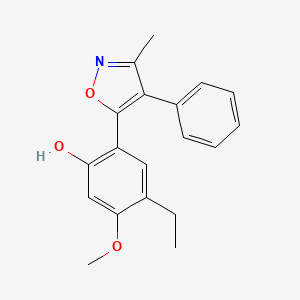

![3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid](/img/no-structure.png)


![2-((5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2586050.png)
